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Compound Focus: 6-HYDROXY-9H-PURINE 3-N-OXIDE

CAS No.: 19765-65-2

Cat. No.: S607013

Chemical Background and Synthesis

The core compound, 6-N-hydroxylaminopurine (HAP), is a mutagenic base analog of adenine [1]. Its
derivative, 6-hydroxylaminopurine 3-oxide, was first synthesized over five decades ago [2] [3]. The
synthesis of related compounds often starts from precursors like 6-chloropurine 3-oxide [3]. One
documented synthetic route involves reacting 6-chloropurine with a fourfold excess of hydroxylamine-O-
sulfonic acid (HOSA) to form (Z)-1H-purin-6-ylideneaminooxysulfonic acid, which is considered a

potential secondary metabolite of the mutagenic 6-HAP [4].

Biological Activity and Mutagenic Mechanisms

6-N-hydroxylaminopurine is a powerful mutagen in various organisms, including bacteria, yeast, and
mammalian cells [5] [1]. Its cytotoxicity and mutagenicity arise from its ambiguous base-pairing properties
after being converted to its deoxyribonucleoside triphosphate form (dHAPTP) and incorporated into DNA

during replication [1].

The table below summarizes the key mutagenic and biological activities of HAP:
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Organism/Cell

Primary Mutagenic

Observed Activity o Key Findings
Type Specificity
Syrian Hamster Mutagen & Not Specified Effective mutagen and
Embryo Cells [5] Carcinogen; induces transforming agent;
neoplastic contrasts with weaker 2-
transformation aminopurine.
Saccharomyces Strong Mutagen Primarily GC - AT Mutations often occur
cerevisiae (Yeast) transitions; some within short direct imperfect
[6] AT - GC transitions and repeats or runs of identical
GC - TA transversions base pairs.
Mammalian Cells Cytotoxicity via lron Not a primary mutagen in ~ The asmarine alkaloid

(HeLa, HT1080) [7] Chelation (G1 cell
cycle arrest)

this context

"delmarine," which contains
an N-hydroxypurine core,
acts as an iron chelator.

Cellular Defense and Metabolic Pathways

Cells have evolved multiple systems to protect against the mutagenic and toxic effects of HAP and related

analogs, primarily by cleansing the nucleotide pool. The following diagram illustrates the key cellular

pathways involved in HAP metabolism and detoxification.
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Cellular pathways of HAP metabolism, activation, and detoxification.

Key cellular protection systems include:

¢ Enzymatic Detoxification: The Ham1p protein (and its human homologs) acts as a triphosphatase,
hydrolyzing dHAPTP into the monophosphate form (dHAPMP), preventing its incorporation into DNA
[1].

e Metabolic Conversion: The adenine deaminase Aahlp may deaminate the HAP base to
hypoxanthine, reducing its mutagenic potential [1].

e Other Systems: Genome-wide screens in yeast have identified additional genes involved in purine
metabolism (e.g., adel12, ade?2) that confer sensitivity to HAP when deleted [1]. A molybdenum
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cofactor-dependent system has been identified in E. coli, though its presence in higher eukaryotes is
less clear [1].

Research Implications and Future Directions

The study of HAP and its derivatives has provided critical insights into:

e Mutagenesis and Carcinogenesis: The strong correlation between HAP's mutagenic and cell-
transforming activity supports a relationship between these processes [5].

¢ Nucleotide Pool Sanitization: Research on HAP has been instrumental in discovering and
characterizing dNTP-sanitizing enzymes like Ham1p, which are crucial for maintaining genomic
stability [1].

¢ Novel Mechanisms of Action: Recent research on the asmarine alkaloids shows that the N-
hydroxypurine structure can be engineered for mechanisms unrelated to base analog mutagenesis,
such as iron chelation for potential anticancer applications [7].

Conclusion

While the synthesis of 6-hydroxylaminopurine 3-oxide and related derivatives was reported in the late 1960s,
subsequent research has primarily focused on the biological effects, mutagenic mechanisms, and cellular
detoxification pathways of its core structure, 6-N-hydroxylaminopurine. The available data is rich in

mutagenicity profiles and genetic control mechanisms but lacks detailed, modern synthetic protocols.

To further your research, I suggest:

e Consulting specialized databases like SciFinder or Reaxys for detailed, step-by-step synthetic
procedures.

¢ Reviewing recent literature on "purine N-oxides" or "Ham1 homologs" to find the latest
developments in the field.

e Exploring patent databases for potential pharmaceutical applications of these compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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